molecular formula C11H12ClN3 B14060113 5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine

5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine

Cat. No.: B14060113
M. Wt: 221.68 g/mol
InChI Key: BXEVTHXNHXDFKW-UHFFFAOYSA-N
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Description

5-Chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine is a benzimidazole derivative characterized by a chlorine substituent at the 5-position of the benzimidazole core and a cyclopropylmethyl group at the 1-position.

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

5-chloro-1-(cyclopropylmethyl)benzimidazol-2-amine

InChI

InChI=1S/C11H12ClN3/c12-8-3-4-10-9(5-8)14-11(13)15(10)6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,13,14)

InChI Key

BXEVTHXNHXDFKW-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3=C(C=C(C=C3)Cl)N=C2N

Origin of Product

United States

Preparation Methods

Cyclocondensation of 4-Chloro-N¹-Methylbenzene-1,2-Diamine

The most widely reported route involves cyclocondensation of 4-chloro-N¹-methylbenzene-1,2-diamine with cyanogen bromide in tetrahydrofuran (THF). Lithium hexamethyldisilazane (LiHMDS) acts as a base, facilitating deprotonation and ring closure at 5–20°C. This method achieves an 86% yield with 95% purity, as verified by high-performance liquid chromatography (HPLC). Critical parameters include:

  • Stoichiometry : A 1:1 molar ratio of diamine to cyanogen bromide minimizes byproduct formation.
  • Temperature Control : Maintaining reaction temperatures below 20°C prevents decomposition of the cyclopropane moiety.
  • Workup Procedure : Extraction with ethyl acetate followed by silica gel chromatography removes unreacted starting materials and inorganic salts.

Nucleophilic Substitution on 2-Chloro-1H-Benzo[d]Imidazole

An alternative approach modifies 2-chloro-1H-benzo[d]imidazole through nucleophilic substitution with cyclopropylmethylamine. Phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) mediate the reaction at 80–100°C for 2 hours. This method produces the target compound in 60% yield but requires rigorous purification to eliminate phosphorous-containing impurities. Key advantages include:

  • Substrate Availability : 2-Chloro-1H-benzo[d]imidazole is commercially accessible or synthesizable from o-phenylenediamine.
  • Functional Group Tolerance : The procedure accommodates electron-withdrawing substituents on the benzimidazole ring.

Post-Synthetic Modification of Preformed Benzimidazole Cores

Patent literature describes a two-step process involving bromination of 5-chloro-1H-benzo[d]imidazol-2-amine followed by alkylation with cyclopropylmethyl bromide. The bromination step employs N-bromosuccinimide (NBS) in dichloromethane, yielding 5-chloro-2-bromo-1H-benzo[d]imidazole. Subsequent reaction with cyclopropylmethylamine in dimethylformamide (DMF) at 50°C for 12 hours affords the final product in 75% overall yield. This method’s scalability makes it suitable for kilogram-scale production.

Comparative Analysis of Synthetic Routes

Method Yield Purity Reaction Time Scalability
Cyclocondensation 86% 95% 1 hour Moderate
Nucleophilic Substitution 60% 85% 2 hours Low
Post-Synthetic Modification 75% 92% 14 hours High

The cyclocondensation route offers the best balance of yield and purity but requires anhydrous conditions. Post-synthetic modification, while time-intensive, provides superior scalability for industrial applications.

Analytical Validation and Quality Control

High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms the molecular ion peak at m/z 222.0815 [M+H]⁺.
Infrared Spectroscopy : Characteristic absorption bands at 1602 cm⁻¹ (C=N stretch) and 3437 cm⁻¹ (N-H stretch) validate the benzimidazole structure.
Chromatographic Purity : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) demonstrates ≥95% purity, with a retention time of 6.8 minutes.

Applications in Pharmaceutical Development

The compound serves as a key intermediate in kinase inhibitor synthesis, particularly for targeting Bruton’s tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR). Its cyclopropane group enhances metabolic stability, as evidenced by in vitro microsomal studies showing a half-life of 4.2 hours in human liver microsomes.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine and selected analogs:

Compound Substituents Molecular Weight (g/mol) Key Properties/Biological Activity Synthesis Method
5-Chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine 1-Cyclopropylmethyl, 5-Cl ~209.6 (estimated) Hypothesized metabolic stability due to cyclopropane; potential antimicrobial/PPAR-γ activity . Likely involves alkylation of 5-chloro-1H-benzo[d]imidazol-2-amine with cyclopropylmethyl halide .
5-Chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzodiazol-2-amine 1-(3-Imidazolylpropyl), 5-Cl 275.74 Increased polarity due to imidazole; potential for hydrogen bonding. Alkylation with 3-(1H-imidazol-1-yl)propyl bromide .
5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives 1-Piperidin-4-yl, 5-Cl, 2-one ~295–320 (varies by derivative) High binding affinity to PPAR-γ (docking scores surpassing Rosiglitazone) . Derived from 5-chloro-1H-benzo[d]imidazole-2(3H)-one via substitution .
1-(3,5-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine 1-(3,5-Dichlorobenzyl) 326.2 Enhanced lipophilicity; potential antibacterial activity due to halogenated aromatic group . Alkylation with 3,5-dichlorobenzyl chloride in ethanol .
N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine 1H-Benzimidazol-2-amine linked to imidazolylpropyl 294.3 Binding affinity to MRSA PBP2A (-7.3 kcal/mol) . Acid-amine coupling or alkylation .

Key Observations:

Substituent Effects on Bioactivity: The cyclopropylmethyl group in the target compound likely balances steric bulk and metabolic stability, avoiding the excessive lipophilicity seen in dichlorobenzyl analogs .

Synthetic Accessibility :

  • Compounds with aromatic substituents (e.g., dichlorobenzyl) are synthesized via straightforward alkylation, while heterocyclic moieties (e.g., imidazolylpropyl) require multi-step coupling .

Halogenated derivatives (e.g., dichlorobenzyl) exhibit higher logP values, which may limit bioavailability despite enhanced membrane permeability .

Biological Performance :

  • Piperidin-4-yl and imidazolylpropyl derivatives show strong target affinity (e.g., PPAR-γ, MRSA PBP2A), suggesting substituent flexibility in optimizing activity .

Research Findings and Implications

  • Antimicrobial Potential: Chlorinated benzimidazoles, including the target compound, are promising candidates against MRSA due to their ability to disrupt penicillin-binding proteins (PBPs) .
  • Metabolic Stability : Cyclopropane-containing analogs may exhibit longer half-lives compared to esters or amides, as seen in related compounds .
  • Structural Versatility : The benzimidazole core tolerates diverse substituents, enabling tailored modifications for specific therapeutic targets .

Biological Activity

5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine, a compound belonging to the benzimidazole class, is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and relevant research findings.

  • IUPAC Name : 5-chloro-1-(cyclopropylmethyl)benzimidazol-2-amine
  • Molecular Formula : C11H12ClN3
  • Molecular Weight : 221.69 g/mol
  • CAS Number : 1154369-82-0

Structural Features

The compound features a chlorine atom and a cyclopropylmethyl group, which are critical for its biological activity. These structural elements may enhance binding affinity to specific targets, contributing to its pharmacological profile.

Pharmacological Properties

5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine has been investigated for various pharmacological effects:

  • Antimicrobial Activity : Exhibits significant inhibition against various microbial strains, potentially through interference with DNA synthesis in microbial cells.
  • Antiparasitic Activity : Shown to affect parasitic organisms, although specific mechanisms require further elucidation .
  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation, possibly through apoptosis induction or cell cycle arrest mechanisms .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, leading to its antimicrobial and antiparasitic effects. The exact molecular interactions are still under investigation but may involve:

  • Enzyme Inhibition : Binding to and inhibiting enzymes critical for microbial growth.
  • Receptor Modulation : Interaction with receptors that mediate cellular responses related to inflammation and cancer progression.

Case Studies and Experimental Data

Recent studies have provided insights into the efficacy of 5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine:

StudyFindings
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Reported potential anticancer properties in vitro with IC50 values indicating effective inhibition of cancer cell lines.
Investigated the compound's binding affinity to specific receptors involved in cancer progression.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of 5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine, a comparison with similar compounds is presented below:

CompoundStructureBiological Activity
2-Aminothiazole-based compoundsStructureAntimicrobial, anticancer
Imidazoline derivativesStructureAntihypertensive, neuroprotective
5-Chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amineStructureAntimicrobial, antiparasitic, anticancer

This comparison illustrates how the unique structural features of 5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine contribute to its distinct pharmacological profile.

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